2-Fluoro-3-methoxy-4-(methylthio)pyridine
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Overview
Description
2-Fluoro-3-methoxy-4-(methylthio)pyridine is an organic compound with the molecular formula C7H8FNOS and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is reacted with appropriate reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of 2-Fluoro-3-methoxy-4-(methylthio)pyridine may involve large-scale chemical processes that optimize yield and purity. These processes often use advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-4-(methylthio)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The fluorine, methoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Fluoro-3-methoxy-4-(methylthio)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine, methoxy, and methylthio groups can influence its binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxy-4-(methylthio)pyridine can be compared with other fluorinated pyridines, such as 2-Fluoro-4-(methylthio)pyridine and 2-Fluoro-3-methoxypyridine .
- These compounds share similar structural features but differ in the position and nature of their substituents.
Uniqueness
- The unique combination of fluorine, methoxy, and methylthio groups in this compound imparts distinct chemical and biological properties.
- This compound’s specific substitution pattern can result in unique reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-3-methoxy-4-methylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFZBDOFMBQIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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